4,4,4-Trifluorobutane-1,3-diol
Overview
Description
4,4,4-Trifluorobutane-1,3-diol, also known as ®-4,4,4-Trifluorobutane-1,3-diol, is a chemical compound with the molecular formula C4H7F3O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The molecular weight of this compound is 144.09 .Physical and Chemical Properties Analysis
This compound is a flammable liquid and vapour . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .Scientific Research Applications
Biodegradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds like 4,4,4-Trifluorobutane-1,3-diol, are widely used in industrial and commercial applications. Their persistence and potential toxicity in the environment have garnered significant attention. Recent research emphasizes the importance of understanding the microbial degradation of these chemicals. This includes studies into the environmental fate of precursors like this compound and the potential formation of perfluoroalkyl acids (PFAAs) through biodegradation processes. The review suggests that understanding the environmental degradation pathways is crucial for evaluating the fate, effects, and potential risks associated with these chemicals (Liu & Avendaño, 2013).
Advanced Synthesis Applications
Fluorinated compounds, such as this compound, are integral in advanced synthesis processes. They are used as intermediates for transition metal-catalyzed reactions due to their strong electron-withdrawing effects. The review by Hoegermeier & Reissig (2009) discusses the use of nonafluorobutanesulfonates, highlighting the benefits of using highly fluorinated sulfonates in laboratory and industrial-scale organic synthesis. The advantages of these compounds in synthesis processes underscore the importance of fluorinated chemicals like this compound in modern chemical manufacturing (Hoegermeier & Reissig, 2009).
Polymer Synthesis from Renewable Resources
In the realm of polymer science, this compound and related compounds have potential applications as monomers for synthesizing polymers from renewable resources. The review by Fenouillot et al. (2010) discusses the use of compounds derived from cereal-based polysaccharides in the synthesis of high-performance polymers. These compounds offer advantages such as rigidity, chirality, and biodegradability. This research signifies the growing importance of sustainable and renewable resources in polymer synthesis, where fluorinated diols could play a significant role (Fenouillot et al., 2010).
Aqueous Fluoroalkylation Reactions
Fluorinated compounds like this compound are central in the development of aqueous fluoroalkylation reactions. These reactions are increasingly important due to their environmentally benign nature. Song et al. (2018) review the progress in these reactions, noting their importance in creating fluorine-containing functionalities in pharmaceuticals and agrochemicals. The review underscores the need for environment-friendly methods to incorporate fluorinated groups into molecules, highlighting the significance of compounds like this compound in green chemistry (Song et al., 2018).
Safety and Hazards
This compound is classified as a flammable liquid, Category 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water . If inhaled, the affected individual should be moved to fresh air and given artificial respiration if necessary .
Properties
IUPAC Name |
4,4,4-trifluorobutane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306763 | |
Record name | 4,4,4-Trifluoro-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-25-0 | |
Record name | 4,4,4-Trifluoro-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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